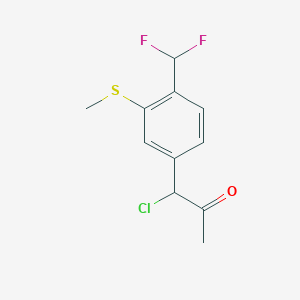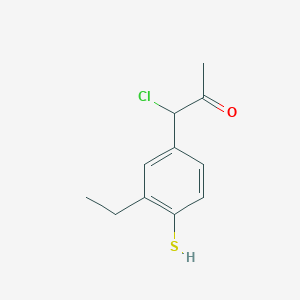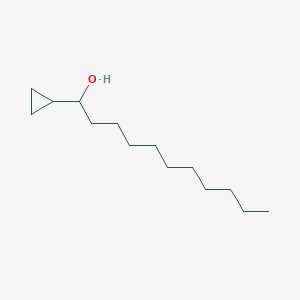
Tert-butyl (4-iodo-6-morpholinopyridin-3-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate is a chemical compound with the molecular formula C14H20IN3O3 and a molecular weight of 405.24 g/mol . This compound is characterized by the presence of an iodine atom, a morpholine ring, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate typically involves multiple steps, including the introduction of the iodine atom and the formation of the morpholine and pyridine rings. The specific synthetic routes and reaction conditions can vary, but common methods include:
Iodination: Introduction of the iodine atom to the pyridine ring.
Morpholine Ring Formation: Cyclization reactions to form the morpholine ring.
Carbamate Formation: Reaction of the intermediate with tert-butyl isocyanate to form the final carbamate product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
Tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: Formation of additional ring structures through cyclization reactions.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate: Similar structure but with a chlorine atom instead of a morpholine ring.
Tert-butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate: Contains a pyrano ring instead of a morpholine ring.
Propiedades
Fórmula molecular |
C14H20IN3O3 |
|---|---|
Peso molecular |
405.23 g/mol |
Nombre IUPAC |
tert-butyl N-(4-iodo-6-morpholin-4-ylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C14H20IN3O3/c1-14(2,3)21-13(19)17-11-9-16-12(8-10(11)15)18-4-6-20-7-5-18/h8-9H,4-7H2,1-3H3,(H,17,19) |
Clave InChI |
JGACUUIOMBKPHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CN=C(C=C1I)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,7-Dihydro-6,7-dimethylpyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione](/img/structure/B14034020.png)
![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)






